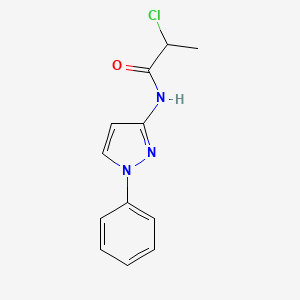
2-Chloro-N-(1-phenyl-1H-pyrazol-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-phenyl-1H-pyrazol-3-YL)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and agricultural sectors
Preparation Methods
The synthesis of 2-Chloro-N-(1-phenyl-1H-pyrazol-3-YL)propanamide typically involves the reaction of chloroacetyl chloride with 1-phenyl-1H-pyrazol-3-amine in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-Chloro-N-(1-phenyl-1H-pyrazol-3-YL)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form chalcones and other related compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(1-phenyl-1H-pyrazol-3-YL)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-phenyl-1H-pyrazol-3-YL)propanamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-Chloro-N-(1-phenyl-1H-pyrazol-3-YL)propanamide can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H12ClN3O |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C12H12ClN3O/c1-9(13)12(17)14-11-7-8-16(15-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,17) |
InChI Key |
ZDRVKOCVJXHPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















